[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride
Description
[1-(5-Isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isopropyl group at the 5-position and an ethylamine moiety at the 2-position, stabilized as a hydrochloride salt. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups .
Properties
IUPAC Name |
1-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-4(2)6-9-10-7(11-6)5(3)8;/h4-5H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXDZTXQEMPNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-59-9 | |
| Record name | 1,3,4-Oxadiazole-2-methanamine, α-methyl-5-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl chloroacetate to form an intermediate, which then undergoes cyclization with an appropriate oxidizing agent to yield the oxadiazole ring . The final step involves the reaction of the oxadiazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and consistency .
Chemical Reactions Analysis
Acylation Reactions
The primary amine group undergoes acylation with various acylating agents. This reaction is critical for modifying biological activity or creating prodrugs.
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation. The oxadiazole ring remains intact under mild conditions.
Ring-Opening Reactions
The 1,3,4-oxadiazole ring can undergo nucleophilic or electrophilic ring-opening under harsh conditions.
Acid-Catalyzed Hydrolysis
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux | - | Ethylamine derivative + CO₂ + NH₃ | Complete ring cleavage observed after 12 hours . |
Mechanism : Protonation of the oxadiazole ring’s oxygen, followed by nucleophilic attack by water and sequential bond cleavage .
Electrophilic Substitution on the Oxadiazole Ring
The electron-deficient oxadiazole ring participates in electrophilic substitution at the 5-position (isopropyl group location).
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-1,3,4-oxadiazole derivative |
| Halogenation | Cl₂/FeCl₃, 50°C | 5-Chloro-1,3,4-oxadiazole derivative |
Limitations : Steric hindrance from the isopropyl group reduces reactivity at the 5-position .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt dissociates in aqueous solutions, forming a free amine at alkaline pH:
-
Applications : Solubility in polar solvents (e.g., water, ethanol) facilitates pharmaceutical formulation .
Catalytic Coupling Reactions
Pd-catalyzed cross-coupling reactions enable functionalization of the ethylamine side chain:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halide | N-arylated product |
Key Insight : The oxadiazole ring’s electron-withdrawing nature enhances coupling efficiency .
Stability Under Oxidative/Reductive Conditions
-
Oxidation : Stable to H₂O₂ and KMnO₄ at room temperature but degrades with CrO₃ .
-
Reduction : NaBH₄ or LiAlH₄ reduces the oxadiazole ring to a dihydroimidazole analog .
Photocatalytic Modifications
Visible-light-driven reactions with eosin-Y catalyst produce functionalized oxadiazoles:
Scientific Research Applications
Chemistry: In chemistry, [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. It has been explored for its anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula; †Estimated using standard atomic weights.
Key Observations:
Substituent Effects on Lipophilicity: The isopropyl group in the target compound increases hydrophobicity (logP ~1.5–2.0 estimated) compared to the ethyl (logP ~0.8–1.2) or trifluoromethyl (logP ~1.0–1.5) analogs. This may enhance blood-brain barrier penetration, making it suitable for neuroactive drug candidates .
Biological Activity Trends :
- Ethyl and methylamine derivatives (e.g., [(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl) are frequently used in antimicrobial or antiviral scaffolds due to their balanced solubility and reactivity .
- Trifluoromethyl analogs exhibit improved metabolic resistance, a trait leveraged in radiopharmaceuticals or prolonged-action therapeutics .
Synthetic Accessibility: Similar compounds are synthesized via cyclization of thiosemicarbazides or through reactions of acyl chlorides with aminophenyl-oxadiazoles, as seen in . The target compound likely follows analogous pathways, with isopropyl introduction requiring tailored alkylation steps.
Biological Activity
[1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride (CAS Number: 1609396-59-9) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
- Molecular Formula : C7H13N3O·ClH
- InChI Key : CEXDZTXQEMPNLO-UHFFFAOYSA-N
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |
| 6a | U937 | 8.2 | HDAC inhibition and apoptosis induction |
| 16a | PANC-1 | 0.75 | Selective inhibition of carbonic anhydrases |
Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors . For example, compound 5a demonstrated greater cytotoxic activity than doxorubicin against human leukemia cell lines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. In vitro studies have shown that oxadiazole derivatives exhibit potent antibacterial activity against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.50 | 0.55 |
These compounds function by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Anti-inflammatory Activity
Research has indicated that some oxadiazole derivatives possess anti-inflammatory properties. A study evaluating various derivatives found that certain compounds significantly reduced inflammation markers in vitro.
| Compound | Inflammatory Marker Reduction (%) |
|---|---|
| 20a | 90 |
| 20b | 85 |
These findings suggest that oxadiazole derivatives could be developed as therapeutic agents for inflammatory diseases .
Case Studies
Several case studies illustrate the promising biological activities of this compound:
- Cytotoxicity Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound led to a significant increase in apoptotic cells compared to control groups.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the oxadiazole derivative exhibited superior activity against resistant strains of Staphylococcus aureus.
- Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound resulted in decreased levels of pro-inflammatory cytokines.
Q & A
What are the common synthetic routes for preparing [1-(5-isopropyl-1,3,4-oxadiazol-2-yl)ethyl]amine hydrochloride, and what are the critical parameters for optimizing yield?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl compound under acidic conditions. Key steps include:
- Hydrazide formation: Reacting ethyl 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)acetate with hydrazine hydrate.
- Cyclization: Using reagents like POCl₃ or PCl₅ to form the oxadiazole ring.
- Amine functionalization: Introducing the ethylamine group via nucleophilic substitution or reductive amination.
Critical Parameters: - Temperature control during cyclization (reflux in acetic acid, as seen in analogous oxadiazole syntheses ).
- Stoichiometric ratios (e.g., 1.1 equiv of carbonyl precursors to minimize side products ).
- Purification via recrystallization (e.g., DMF/acetic acid mixtures to isolate crystalline products ).
How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign protons adjacent to the oxadiazole ring (e.g., ethylamine CH₂ groups at δ 3.2–3.5 ppm) and confirm the isopropyl group (doublet for CH at δ 1.2–1.4 ppm). The oxadiazole C=N/C-O carbons appear at δ 160–170 ppm .
- IR: Detect N-H stretching (~3300 cm⁻¹ for amine hydrochloride) and C=N/C-O vibrations (~1650 cm⁻¹) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₄N₃OCl) and isotopic patterns consistent with Cl .
How can computational methods like DFT or molecular docking predict the biological activity or interaction mechanisms of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize the compound’s geometry to evaluate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Compare with known bioactive oxadiazoles to identify pharmacophores .
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). Prioritize docking poses with strong hydrogen bonding to the oxadiazole ring and amine group, as seen in studies of similar derivatives .
What strategies can resolve contradictions in reported biological activities of structurally similar 1,3,4-oxadiazole derivatives?
Level: Advanced
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., isopropyl vs. phenyl groups) and test against standardized assays (e.g., enzyme inhibition).
- Meta-Analysis: Cross-reference literature data to identify confounding factors (e.g., purity differences, assay protocols). For example, discrepancies in IC₅₀ values may arise from variations in buffer pH or incubation times .
How does the reactivity of this compound change under varying pH or solvent conditions?
Level: Advanced
Methodological Answer:
- pH-Dependent Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via HPLC for hydrolysis products (e.g., cleavage of the oxadiazole ring in strongly acidic/basic conditions) .
- Solvent Effects: Test solubility and stability in polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water). Hydrochloride salts typically exhibit higher solubility in polar media but may degrade in aqueous solutions over time .
What purification techniques are most effective for isolating high-purity this compound?
Level: Basic
Methodological Answer:
- Recrystallization: Use a DMF/acetic acid (3:1) mixture to dissolve the crude product, followed by slow cooling to induce crystallization .
- Column Chromatography: Employ silica gel with a gradient of ethyl acetate/hexane (10–50%) for intermediates. For the hydrochloride salt, switch to a methanol/dichloromethane system .
How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor or antimicrobial agent?
Level: Advanced
Methodological Answer:
- Kinase Inhibition: Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or MAPK). Compare IC₅₀ values with positive controls like staurosporine .
- Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a cytotoxicity assay (e.g., MTT on mammalian cells) to assess selectivity .
What mechanistic insights explain the cyclization efficiency during oxadiazole ring formation?
Level: Advanced
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., dehydration of the hydrazide intermediate).
- Catalyst Screening: Test Lewis acids (ZnCl₂, FeCl₃) or Brønsted acids (H₂SO₄, AcOH) to enhance cyclization. Acetic acid reflux is commonly effective for oxadiazole formation, as demonstrated in related syntheses .
How does the hydrochloride salt form influence the compound’s solubility and stability compared to the free base?
Level: Basic
Methodological Answer:
- Solubility Testing: Measure solubility in water, PBS, and DMSO using a shake-flask method. Hydrochloride salts generally exhibit 10–100× higher aqueous solubility than free bases .
- Stability Studies: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze via HPLC for degradation (e.g., hygroscopicity-induced hydrolysis in the hydrochloride form) .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Exothermic Reactions: Use controlled addition of reagents (e.g., POCl₃) and jacketed reactors to manage heat release during cyclization.
- Byproduct Formation: Optimize stoichiometry and reaction time to minimize side products (e.g., over-oxidation or dimerization). Pilot-scale recrystallization with DMF/acetic acid can improve yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
